17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule belonging to the class of steroids This compound is characterized by its intricate structure, which includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler steroid precursors. One common approach is to use stigmastane as a starting material. The synthesis involves:
Hydrogenation: The initial step often includes hydrogenation of the precursor to reduce double bonds.
Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can yield various alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding steroid chemistry and developing new synthetic methodologies.
Biology
In biological research, 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is investigated for its potential role in cellular processes and signaling pathways. It may interact with various receptors and enzymes, influencing biological functions.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may have applications in treating hormonal imbalances, inflammation, and other conditions related to steroid function.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved may include:
Steroid Hormone Receptor Pathways: Binding to receptors like the androgen or estrogen receptor.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar steroid with a hydroxyl group at the 3-position.
Stigmasterol: Another plant sterol with a similar core structure but different side chains.
Ergosterol: A fungal sterol with a similar ring structure but different functional groups.
Uniqueness
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol: is unique due to its specific side chain and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3 |
InChI Key |
ODKQKCINTCFCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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